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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for the compound 3-Amino-5-methoxybenzonitrile (CAS No: 269411-71-4, Molecular

Formula: C₈H₈N₂O). Due to the limited availability of public experimental spectral data, this

document focuses on high-quality predicted data for ¹H Nuclear Magnetic Resonance (NMR),

¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized

experimental protocols for acquiring such data are provided to guide researchers in their own

analytical work. This guide is intended to serve as a foundational resource for the identification,

characterization, and quality control of 3-Amino-5-methoxybenzonitrile in research and

development settings.

Predicted Spectral Data
The following sections present the predicted spectral data for 3-Amino-5-
methoxybenzonitrile. This data was generated using computational models and should be

used as a reference for the identification of the compound. Experimental verification is

recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a cornerstone technique for elucidating the structure of organic

molecules. The predicted chemical shifts for 3-Amino-5-methoxybenzonitrile are detailed

below.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.49 t (J = 2.2 Hz) 1H H-4

6.32 t (J = 2.2 Hz) 1H H-2

6.20 t (J = 2.2 Hz) 1H H-6

3.95 br s 2H -NH₂

3.79 s 3H -OCH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

161.2 C-5

148.4 C-3

119.2 C-1

117.9 -C≡N

107.8 C-6

106.1 C-4

99.9 C-2

55.6 -OCH₃
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IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

vibrational frequencies for key functional groups in 3-Amino-5-methoxybenzonitrile are listed

below.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

3480 - 3380 Medium, Sharp (doublet)
N-H stretch (asymmetric &

symmetric)

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2840 Medium to Weak Aliphatic C-H stretch (-OCH₃)

2230 - 2210 Strong, Sharp C≡N stretch

1620 - 1580 Strong N-H bend (scissoring)

1600 - 1450 Medium to Strong Aromatic C=C ring stretch

1285 - 1200 Strong Aryl-O stretch (asymmetric)

1050 - 1000 Medium Aryl-O stretch (symmetric)

850 - 750 Strong C-H out-of-plane bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and formula. The predicted data

below is for various common adducts.[1]

Table 4: Predicted Mass Spectrometry Data
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Adduct Mass-to-Charge Ratio (m/z)

[M]+ 148.06311

[M+H]⁺ 149.07094

[M+Na]⁺ 171.05288

[M+K]⁺ 187.02682

[M+NH₄]⁺ 166.09748

[M-H]⁻ 147.05638

Experimental Protocols
The following are generalized protocols for acquiring spectral data for aromatic compounds like

3-Amino-5-methoxybenzonitrile. These should be adapted and optimized for specific

instrumentation.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 5-10 mg of solid 3-Amino-5-methoxybenzonitrile.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle sonication may be applied.

Instrument Parameters (for a 400-500 MHz Spectrometer):

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 scans.

Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time (aq): 3-4 seconds.

Spectral Width: 0-16 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more scans.

Relaxation Delay (d1): 2 seconds.

Spectral Width: 0-220 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS at 0.00 ppm).

Integrate the peaks in the ¹H spectrum to determine relative proton ratios.

IR Spectroscopy (FTIR-ATR) Protocol
Sample Preparation:

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid 3-Amino-5-methoxybenzonitrile sample directly onto

the ATR crystal.

Data Acquisition:

Lower the instrument's anvil to apply consistent pressure to the sample, ensuring good

contact with the crystal.
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Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

Perform baseline correction and peak picking to identify the key absorption bands.

Mass Spectrometry (LC-MS) Protocol
Sample Preparation:

Dissolve approximately 1 mg of 3-Amino-5-methoxybenzonitrile in 1 mL of a suitable

solvent (e.g., methanol or acetonitrile) to create a stock solution.

Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL in a

solvent compatible with the mobile phase.

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

Instrumentation and Conditions (Electrospray Ionization - ESI):

Liquid Chromatograph (LC):

Column: A suitable reversed-phase column (e.g., C18).

Mobile Phase: A gradient of water and acetonitrile/methanol, often with a small amount

of formic acid or ammonium formate to promote ionization.

Flow Rate: 0.2-0.5 mL/min.

Mass Spectrometer (MS):

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
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Mass Range: m/z 50-500.

Ion Source Temperature: 100-150 °C.

Capillary Voltage: 3-4 kV.

Data Analysis:

Acquire the total ion chromatogram (TIC) to determine the retention time.

Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and

compare it to the expected mass.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis and

identification of a chemical compound such as 3-Amino-5-methoxybenzonitrile.
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Caption: Workflow for Spectroscopic Identification of an Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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